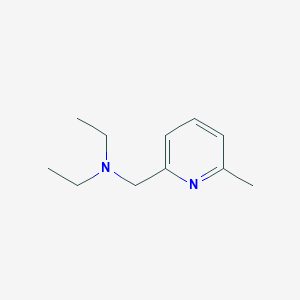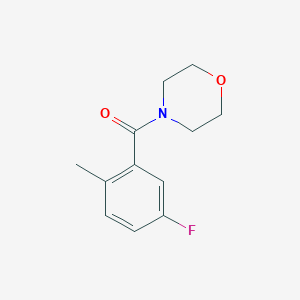![molecular formula C12H16N4O4 B3159670 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine CAS No. 86392-74-7](/img/structure/B3159670.png)
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine
描述
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, methoxylation, and amination[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). These reactions are crucial for modifying the compound's structure and introducing functional groups that can enhance its reactivity and utility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents, temperature control, and specific catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development to explore new applications and functionalities.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is used to study nucleic acid interactions and enzyme activities. Its structural similarity to natural nucleosides makes it a valuable tool in understanding biological processes at the molecular level.
Medicine: In the field of medicine, this compound has potential applications in the development of antiviral and anticancer drugs. Its ability to interfere with nucleic acid metabolism makes it a candidate for therapeutic interventions.
Industry: In industry, this compound is used in the development of diagnostic tools and research reagents. Its unique properties make it suitable for use in high-throughput screening assays and other analytical techniques.
作用机制
The mechanism by which 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with nucleic acids and enzymes. The compound can bind to DNA and RNA, interfering with their normal functions. This interaction can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes.
Molecular Targets and Pathways: The primary molecular targets of this compound include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid synthesis and repair. By binding to these targets, the compound can inhibit their activity and disrupt cellular processes.
相似化合物的比较
Similar Compounds: Some compounds similar to 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine include 2'-deoxyguanosine, 7-deaza-2'-deoxyguanosine, and 2'-deoxycytidine[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). These compounds share structural similarities and are often used in similar research applications.
Uniqueness: What sets this compound apart from its counterparts is its methoxy group at the 4-position, which enhances its reactivity and stability. This unique feature makes it particularly useful in specific research and industrial applications.
属性
IUPAC Name |
(2R,3S,5R)-5-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-19-11-6-2-3-16(10(6)14-12(13)15-11)9-4-7(18)8(5-17)20-9/h2-3,7-9,17-18H,4-5H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGROSMSLLFCAQ-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2C3CC(C(O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


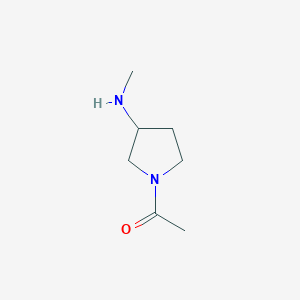
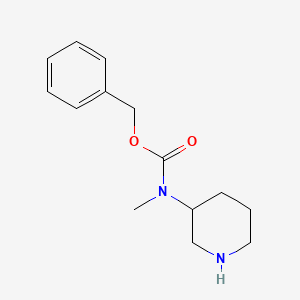
![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)
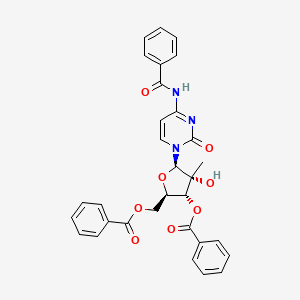
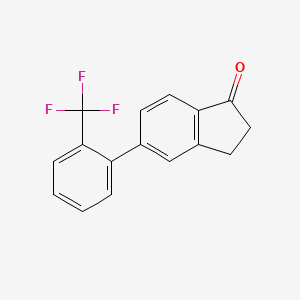
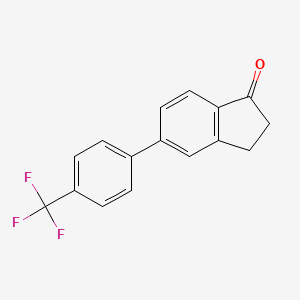
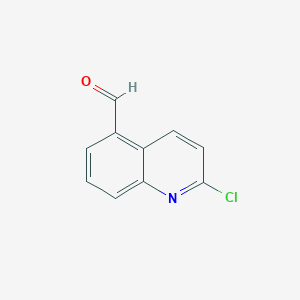
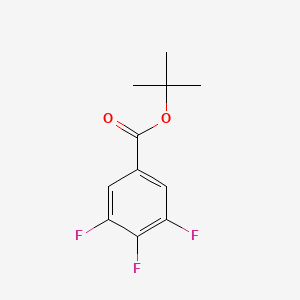
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

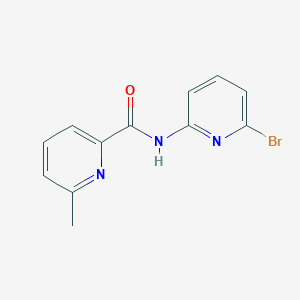
![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
